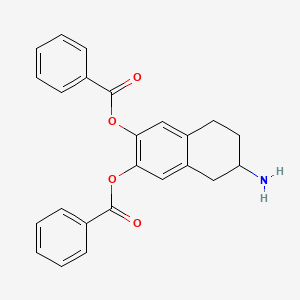

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N,N-dipropyl-5,6-dihydroxyaminotétraline (DP-5,6-ADTN) est un agoniste puissant des récepteurs de la dopamine. C'est un composé synthétique dérivé de l'acide naphtacénique carboxylique et il a été largement utilisé dans la recherche scientifique pour étudier les effets de l'activation des récepteurs de la dopamine .

Méthodes De Préparation

La synthèse de la N,N-dipropyl-5,6-dihydroxyaminotétraline implique plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Préparation de la 2,3,5,6,7,8-hexahydrophtalazine-1,4-dione : On ajoute de l'acétate de sodium et du chlorhydrate d'hydrazine à une solution d'anhydride tétrahydro-3,4,5,6-phtalique dans l'acide acétique et l'eau.

Cyclisation : Le composé résultant subit une cyclisation pour former la structure tétraline désirée.

Fonctionnalisation : La structure tétraline est ensuite fonctionnalisée avec des groupes hydroxyle et amino pour former la N,N-dipropyl-5,6-dihydroxyaminotétraline.

Les méthodes de production industrielle peuvent impliquer des étapes similaires mais sont optimisées pour une production à grande échelle, garantissant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La N,N-dipropyl-5,6-dihydroxyaminotétraline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des dérivés dihydroxy.

Substitution : Les groupes amino et hydroxyle peuvent subir des réactions de substitution avec divers réactifs.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydroxy et les tétralines substituées.

Applications de la recherche scientifique

La N,N-dipropyl-5,6-dihydroxyaminotétraline a de nombreuses applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les effets de l'activation des récepteurs de la dopamine et pour développer de nouveaux agonistes des récepteurs de la dopamine.

Biologie : Le composé est utilisé pour étudier le rôle de la dopamine dans divers processus biologiques, notamment la neurotransmission et le comportement.

Médecine : Il est utilisé dans des études précliniques pour développer de nouveaux traitements pour les troubles neurologiques tels que la maladie de Parkinson et la schizophrénie.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans l'étude de la pharmacologie des récepteurs de la dopamine.

Mécanisme d'action

La N,N-dipropyl-5,6-dihydroxyaminotétraline exerce ses effets en se liant aux récepteurs de la dopamine dans le cerveau . Elle a une forte affinité pour les récepteurs de la dopamine présynaptiques et postsynaptiques, ce qui conduit à l'activation de ces récepteurs et à la modulation ultérieure des voies de signalisation de la dopamine. Les effets du composé sont médiés par l'activation de l'adénylate cyclase et d'autres voies de signalisation en aval.

Applications De Recherche Scientifique

Neuropharmacological Effects

Research indicates that 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate exhibits properties that may be beneficial in treating neurological disorders. It has been studied for its potential as a dopamine agonist , which could make it useful in conditions such as Parkinson's disease and schizophrenia. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further neuropharmacological research .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property suggests potential applications in preventing or treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Drug Development

Given its biological activities, this compound is being explored in drug development pipelines. Its structural analogs are being synthesized to enhance efficacy and reduce side effects. The compound serves as a scaffold for designing new drugs targeting various receptors involved in neurological functions .

Case Studies

- Parkinson's Disease : A study investigated the effects of the compound on dopaminergic neurons in animal models of Parkinson's disease. Results indicated that treatment with this compound led to improved motor function and reduced neuroinflammation .

- Oxidative Stress : In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in neuronal cell lines exposed to toxic agents. This suggests its potential use as a neuroprotective agent .

Mécanisme D'action

N,N-Dipropyl-5,6-dihydroxyaminotetralin exerts its effects by binding to dopamine receptors in the brain . It has a high affinity for both presynaptic and postsynaptic dopamine receptors, leading to the activation of these receptors and subsequent modulation of dopamine signaling pathways. The compound’s effects are mediated through the activation of adenylate cyclase and other downstream signaling pathways.

Comparaison Avec Des Composés Similaires

La N,N-dipropyl-5,6-dihydroxyaminotétraline est unique par rapport aux autres agonistes des récepteurs de la dopamine en raison de sa forte affinité et de sa sélectivité pour les récepteurs de la dopamine . Des composés similaires comprennent :

Bromocriptine : Un agoniste des récepteurs de la dopamine utilisé dans le traitement de la maladie de Parkinson et de l'hyperprolactinémie.

NPA (N-propylapomorphine) : Un agoniste puissant des récepteurs de la dopamine utilisé dans la recherche pour étudier la pharmacologie des récepteurs de la dopamine.

DP-7-OH-ATN : Un agoniste partiel des récepteurs de la dopamine avec une efficacité inférieure à celle de la N,N-dipropyl-5,6-dihydroxyaminotétraline.

Les propriétés uniques de la N,N-dipropyl-5,6-dihydroxyaminotétraline en font un outil précieux dans la recherche scientifique et un candidat potentiel pour le développement de nouveaux agents thérapeutiques.

Activité Biologique

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate (CAS: 7252-65-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N1O4. The compound features a naphthalene backbone with amino and ester functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound has been shown to interact with the colchicine binding site of β-tubulin, leading to disruption in microtubule dynamics which is crucial for cell division. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel and vincristine .

- Case Study : A study involving a series of analogs demonstrated that modifications in the naphthalene structure could enhance binding affinity and cytotoxicity against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .

Anti-inflammatory Properties

In addition to antitumor effects, this compound has been evaluated for anti-inflammatory activities:

- Experimental Findings : In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in modulating inflammatory responses .

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties:

- Mechanism : It appears to inhibit oxidative stress-induced neuronal apoptosis by upregulating antioxidant enzymes and downregulating apoptotic markers .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Half-life | ~4 hours |

| Metabolism | Hepatic |

These pharmacokinetic properties suggest that the compound may be suitable for oral administration and could achieve therapeutic concentrations in systemic circulation.

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are warranted to fully elucidate its safety profile in long-term use.

Propriétés

Numéro CAS |

70172-52-0 |

|---|---|

Formule moléculaire |

C24H21NO4 |

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |

InChI |

InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2 |

Clé InChI |

GSKLFVJWZBQVTK-UHFFFAOYSA-N |

SMILES |

C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES canonique |

C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Key on ui other cas no. |

7252-65-5 |

Synonymes |

2-amino-6,7-dihydroxytetralin dibenzoate ester 6-amino-2,3-dihydroxy-5,6,7,8-tetrahydronaphthalene DB-6,7-ADTN dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene maleate dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate (1:1) dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate(+-)-isomer dibenzoyl-2-amino-6,7-dihydroxytetralin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.